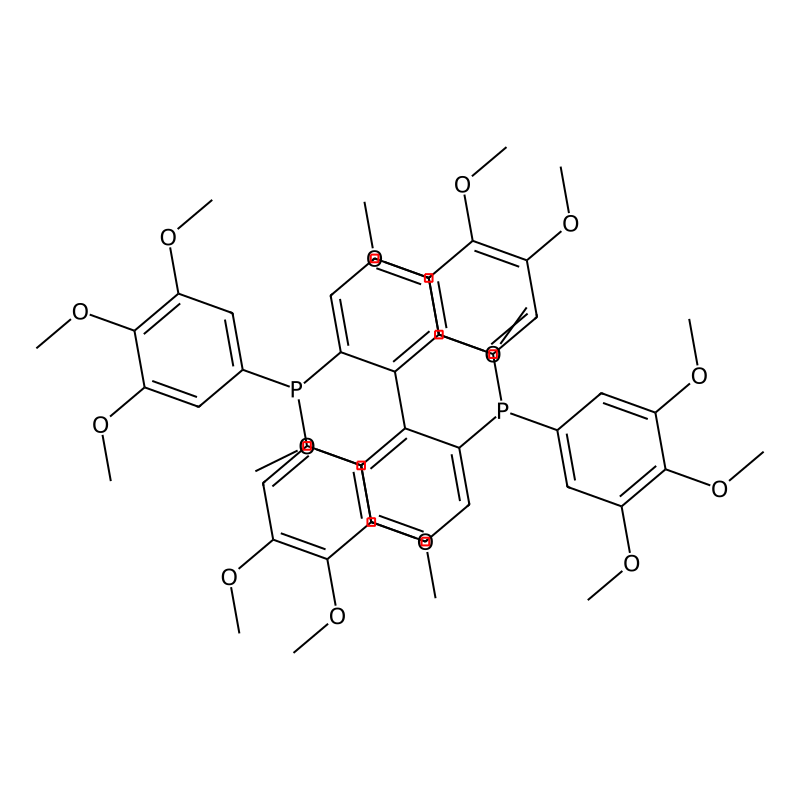

(R)-3,4,5-MeO-MeOBIPHEP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some details about the scientific research applications of (R)-3,4,5-MeO-MeOBIPHEP:

Catalyst Design

Researchers design and develop new catalysts using (R)-3,4,5-MeO-MeOBIPHEP to achieve asymmetric catalysis in various organic reactions. The ligand's structure influences the catalyst's selectivity, meaning it favors the formation of one specific stereoisomer over the other [].

Hydrogenation Reactions

(R)-3,4,5-MeO-MeOBIPHEP finds application in asymmetric hydrogenation reactions. Hydrogenation is a chemical reaction where hydrogen is added to a molecule. In asymmetric hydrogenation, the catalyst containing (R)-3,4,5-MeO-MeOBIPHEP helps control the addition of hydrogen such that one stereoisomer of the product is formed preferentially [].

Carbon-Carbon Coupling Reactions

Another area of research explores the use of (R)-3,4,5-MeO-MeOBIPHEP in carbon-carbon coupling reactions. These reactions form new carbon-carbon bonds between two molecules. The designed catalysts can achieve stereoselectivity, favoring the formation of a specific stereoisomer of the coupled product [].

(R)-3,4,5-MeO-MeOBIPHEP is a chiral phosphine ligand characterized by its unique structure, which includes multiple methoxy groups and a biphenyl backbone. This compound is notable for its application in asymmetric catalysis, particularly in reactions that require high enantioselectivity. The presence of methoxy substituents enhances the electronic properties of the ligand, allowing it to stabilize transition states effectively during catalytic processes. The full chemical name reflects its stereochemistry and functional groups, indicating that it is a derivative of BIPHEP (Biphenyl Phosphine) with additional methoxy groups.

Moreover, investigations into how different metal centers interact with this ligand have provided insights into optimizing reaction conditions for better yields and selectivity.

While specific biological activity data for (R)-3,4,5-MeO-MeOBIPHEP itself may be limited, its derivatives and analogs have been investigated for their potential therapeutic applications. Ligands like this one are crucial in synthesizing biologically active compounds through asymmetric synthesis methods. The ability to produce enantiomerically pure substances is vital for developing pharmaceuticals with desired biological effects.

The synthesis of (R)-3,4,5-MeO-MeOBIPHEP typically involves several key steps:

- Preparation of the Biphenyl Framework: This can be achieved through cross-coupling reactions involving aryl halides and organometallic reagents.

- Introduction of Methoxy Groups: The methoxy substituents can be introduced via electrophilic aromatic substitution or methylation reactions using reagents like dimethyl sulfate or methyl iodide.

- Phosphination: The final step involves attaching phosphorus moieties to the biphenyl structure to yield the final ligand. This may be done using phosphine derivatives or through direct phosphorylation methods.

These steps ensure that the final product retains its chiral properties and is suitable for use in asymmetric catalysis.

The unique combination of structural features in (R)-3,4,5-MeO-MeOBIPHEP allows it to excel in specific catalytic environments where other ligands may fall short.

(R)-3,4,5-MeO-MeOBIPHEP shares similarities with other phosphine ligands used in asymmetric catalysis. Some notable compounds include:

- Biphenyl Phosphine: A simpler analog without methoxy groups; less effective in certain asymmetric reactions due to lack of electronic tuning.

- Dicyclohexylphosphino)benzene: Another chiral phosphine that offers different steric and electronic properties but may not achieve the same level of enantioselectivity as (R)-3,4,5-MeO-MeOBIPHEP.

- (R)-BINAP: A widely used chiral ligand that exhibits excellent performance in various catalytic applications but may not match the specificity provided by (R)-3,4,5-MeO-MeOBIPHEP due to structural differences.

Comparison TableCompound Structure Features Enantioselectivity

Palladium-Catalyzed P–C Coupling Strategies

The foundation of modern MeOBIPHEP synthesis relies heavily on palladium-catalyzed phosphorus-carbon bond formation reactions. These methodologies have revolutionized the construction of atropisomeric phosphine ligands by enabling efficient coupling between phosphine nucleophiles and aromatic electrophiles under mild conditions [1] [2] [3].

Optimization of Pd(II)/dppf Catalyst Systems

The development of effective palladium catalysts for P–C coupling reactions has focused extensively on bis(diphenylphosphino)ferrocene (dppf) as a supporting ligand. This ferrocene-based bidentate phosphine provides excellent stability and activity for palladium-catalyzed transformations [4] [5] [3]. The optimal catalyst system employs Pd(II) sources in combination with dppf ligands in acetonitrile solvent at elevated temperatures of 80°C [3].

Mechanistic studies have revealed that the Pd(II)/dppf catalyst system operates through a well-defined catalytic cycle involving oxidative addition of aromatic halides to palladium(0), followed by phosphine nucleophile coordination and subsequent reductive elimination [5] [6]. The ferrocene backbone of dppf provides both electronic and steric effects that enhance the catalytic activity, with the iron center contributing to the overall stability of the catalyst complex [7] [8].

Critical optimization parameters include the palladium-to-ligand ratio, with studies demonstrating that maintaining a 1:1 ratio of palladium to dppf ligand provides optimal catalytic performance [5] [6]. Temperature control proves essential, as reactions conducted below 60°C show significantly reduced conversion rates, while temperatures exceeding 100°C lead to catalyst decomposition and decreased yields [5].

The choice of base also plays a crucial role in catalyst performance. Inorganic bases such as potassium carbonate and cesium carbonate have been shown to provide superior results compared to organic bases [5] [6]. The base facilitates both catalyst activation through reduction of Pd(II) to the active Pd(0) species and substrate activation through deprotonation of phosphine nucleophiles [6].

Substrate Scope for Electron-Deficient Aromatic Iodides

Electron-deficient aromatic iodides demonstrate exceptional reactivity in palladium-catalyzed P–C coupling reactions, making them ideal substrates for MeOBIPHEP synthesis [9] [10] [3]. The presence of electron-withdrawing groups significantly enhances the rate of oxidative addition to palladium centers, facilitating efficient coupling under mild conditions [11] [12] [13].

Comprehensive substrate scope studies have demonstrated compatibility with various electron-withdrawing functionalities including esters, cyano groups, chloro substituents, and trifluoromethyl groups [3]. These functional groups not only activate the aromatic ring toward oxidative addition but also provide handles for further synthetic elaboration of the final ligand products [9] [10].

Aromatic iodides bearing ester functionalities show particularly high reactivity, with coupling reactions proceeding in excellent yields ranging from 85-95% [3]. The ester groups can be positioned at various locations on the aromatic ring without significantly affecting the coupling efficiency, providing flexibility in ligand design [12].

Cyano-substituted aromatic iodides represent another highly effective substrate class, demonstrating complete conversion under standard reaction conditions [3]. The strong electron-withdrawing nature of the cyano group facilitates rapid oxidative addition while maintaining stability under the basic reaction conditions [10].

Halogen-substituted aromatic iodides, particularly those bearing chloro and fluoro substituents, exhibit excellent compatibility with the coupling methodology [12] [13] [3]. These substrates offer the additional advantage of providing sites for subsequent cross-coupling reactions, enabling the synthesis of more complex ligand architectures [14].

Trifluoromethyl-substituted aromatic iodides demonstrate outstanding reactivity and selectivity in P–C coupling reactions [3]. The strong electron-withdrawing effect of the trifluoromethyl group enhances both the rate and efficiency of the coupling process, while the metabolic stability of the C-F bonds provides additional advantages for pharmaceutical applications [15].

Wittig-Horner Reaction Modifications for Precursor Synthesis

The Wittig-Horner reaction, also known as the Horner-Wadsworth-Emmons reaction, serves as a crucial methodology for constructing precursor molecules in MeOBIPHEP synthesis [16] [17] [18]. This reaction enables the formation of carbon-carbon double bonds through the coupling of phosphonate carbanions with carbonyl compounds, providing access to key intermediates with defined stereochemistry [19] [20].

The reaction mechanism involves the initial deprotonation of phosphonate esters to generate stabilized carbanions, which subsequently undergo nucleophilic addition to aldehydes or ketones [16] [17]. The resulting betaine intermediates eliminate dialkyl phosphate to afford alkenes with predominantly E-stereochemistry [17] [18].

Modern modifications of the Wittig-Horner reaction have focused on improving reaction efficiency and stereoselectivity through the use of specialized phosphonate reagents and optimized reaction conditions [21] [22]. The development of bis(2,2,2-trifluoroethyl) phosphonate as a precursor has enabled more efficient synthesis of H-phosphonates, key intermediates in ligand construction [21].

Solvent selection plays a critical role in reaction outcome, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal conditions for carbanion formation and stabilization [16] [18]. The choice of base is equally important, with strong bases like sodium hydride and potassium tert-butoxide commonly employed to generate the required phosphonate anions [16].

Temperature control proves essential for achieving high stereoselectivity, with lower temperatures generally favoring E-alkene formation through increased equilibration of intermediates [17] [18]. Sonication conditions have been successfully applied to enhance reaction rates while maintaining high stereoselectivity [18].

Stereoselective Formation of Axial Chirality

The stereoselective construction of axial chirality represents one of the most challenging aspects of MeOBIPHEP synthesis, requiring precise control over the conformational preferences of the biphenyl backbone [23] [24] [25]. Several strategic approaches have been developed to address this challenge, each offering distinct advantages for specific synthetic targets [26] [27] [28].

Catalyst-controlled stereoselective synthesis has emerged as a particularly powerful approach for atropisomer formation [25] [29]. Chiral phosphoric acids have proven especially effective as catalysts for controlling axial chirality formation, providing high enantioselectivities through dual hydrogen bonding interactions with substrates [24] [28].

Intramolecular asymmetric induction represents another successful strategy, relying on pre-existing stereocenters within the molecule to direct the formation of axial chirality [23] [27]. This approach often employs chiral auxiliaries or naturally occurring chiral starting materials to achieve the desired stereochemical outcome [30].

The lactone concept, developed by Bringmann and coworkers, provides a unique solution to the challenge of atropisomer synthesis [23]. This methodology involves the intramolecular coupling of aromatic units connected by an ester bridge, followed by stereoselective cleavage to afford the desired atropisomer with high optical purity [23].

Dynamic kinetic resolution processes have been successfully applied to atropisomer synthesis, taking advantage of the relatively low barriers to rotation in certain biphenyl systems [27] [30]. These approaches allow for the conversion of racemic mixtures to enantiopure products through selective complexation or reaction of one atropisomer [27].

Metal-catalyzed asymmetric coupling reactions provide direct access to axially chiral biphenyls through enantioselective carbon-carbon bond formation [28] [29]. Palladium catalysts bearing chiral ligands have proven particularly effective for these transformations, enabling high enantioselectivities in the formation of sterically hindered biaryl bonds [26].

Purification Techniques for Enantiomeric Purity Enhancement

The achievement of high enantiomeric purity in MeOBIPHEP synthesis requires sophisticated purification strategies that can effectively separate closely related stereoisomers [31] [32] [33]. Traditional resolution methods, while broadly applicable, often suffer from low efficiency and require the disposal of unwanted enantiomers [32].

Crystallization of diastereomeric salts remains one of the most widely employed methods for enantiomer separation [31] [32]. This approach involves the conversion of racemic mixtures to diastereomeric derivatives through reaction with chiral resolving agents, followed by fractional crystallization based on differential solubilities [32] [33]. Common resolving agents include tartaric acid, mandelic acid, and various chiral amines, each offering specific advantages for particular substrate classes [32].

High-performance liquid chromatography using chiral stationary phases has revolutionized enantiomer purification, enabling both analytical determination of enantiomeric purity and preparative separation of stereoisomers [34] [35] [36]. Polysaccharide-based chiral columns, particularly those derived from cellulose and amylose, have proven highly effective for phosphine ligand separations [34] [35].

Supercritical fluid chromatography represents an emerging technology for chiral separations, offering reduced solvent consumption and improved efficiency compared to traditional HPLC methods [36]. The use of supercritical carbon dioxide as the mobile phase enables more environmentally friendly separations while maintaining high resolution capabilities [36].

Liquid-liquid chromatography, including countercurrent and centrifugal partition chromatography, has gained attention for preparative-scale enantiomer separations [36]. These methods eliminate the need for solid supports and allow for the flexible use of chiral selectors in either the mobile or stationary phase [36].

Advanced techniques such as enantiospecific adsorption using ferromagnetic surfaces have been developed for specialized applications [37]. These methods operate under low pressure conditions and allow for the recovery of both enantiomers, making them particularly attractive for high-value pharmaceutical intermediates [37].

Colorimetric methods for enantiomeric purity determination have been developed using chiral polymer sensors [38]. These approaches provide rapid, visual assessment of optical purity without requiring sophisticated instrumentation, making them valuable for process monitoring applications [38].

The structural elucidation of (R)-3,4,5-MeO-MeOBIPHEP metal complexes through X-ray crystallographic analysis reveals distinctive geometric distortions that differentiate these systems from conventional square-planar coordination compounds [1] [2]. The crystallographic investigations demonstrate that the presence of the 3,4,5-trimethoxy substitution pattern on the phenyl rings induces significant structural perturbations in the metal coordination sphere.

Single crystal X-ray diffraction studies of palladium complexes containing (R)-3,4,5-MeO-MeOBIPHEP ligands show marked deviations from ideal square-planar geometry [3]. The complex [PdBr(p-NCC₆H₄)(MeO-Biphep)] exhibits trans angles of P-Pd-C and P-Pd-Br measuring 163° and 159° respectively, representing substantial distortions from the expected 180° angles in square-planar coordination [4] [2]. The Pd-P bond length trans to the aryl carbon measures 2.35 Å, which is relatively modest compared to other distorted palladium-phosphine systems.

Rhodium complexes of (R)-3,4,5-MeO-MeOBIPHEP demonstrate similar structural anomalies. The cationic complex [Rh((S)-MeO-Biphep)(P{OMe}₃)₂]BF₄ shows tetrahedral distortion from square-planar geometry, with the phosphite ligands P2 and P2' deviating approximately ±0.61(7) Å from the P1-Rh-P1' plane [2]. This distortion pattern resembles that observed in related palladium systems, suggesting a consistent structural motif across different metal centers.

Ruthenium complexes exhibit unprecedented binding modes when coordinated to (R)-3,4,5-MeO-MeOBIPHEP ligands. The complex Ru(OAc)₂(MeO-Biphep) undergoes transformation upon treatment with methyllithium to yield Ru(Me)₂(MeO-Biphep), wherein the ligand adopts an unusual eight-electron donor configuration [5]. In this binding mode, only one phosphorus atom remains coordinated while an η⁶-arene interaction occurs with one of the biaryl rings, representing an unprecedented coordination pattern for this class of chiral ligands.

The crystallographic data reveal that π-π stacking interactions play a crucial role in stabilizing these distorted geometries [1] [2]. Density functional theory calculations estimate that these π-π interactions contribute at least 3.6 kcal/mol to the overall stabilization of the distorted structures. The aromatic rings of the MeOBIPHEP ligand engage in face-to-face stacking arrangements that compensate for the energetic penalty associated with deviation from ideal coordination geometries.

The methoxy substituents on the phenyl rings contribute to the observed structural distortions through both steric and electronic effects [1]. Short P···O contacts measuring 2.825-2.844 Å, which are less than the sum of van der Waals radii, indicate secondary coordination interactions that influence the overall molecular geometry. These interactions create additional constraints on the ligand conformation and contribute to the unique structural features observed in these complexes.

NMR Spectroscopic Differentiation of Diastereomers

Nuclear magnetic resonance spectroscopy provides powerful analytical tools for the differentiation and characterization of diastereomeric complexes formed with (R)-3,4,5-MeO-MeOBIPHEP ligands [6]. The application of ¹H NMR chemical shift analysis enables reliable determination of absolute configuration and enantiomeric purity for MeOBIPHEP derivatives through the formation of diastereomeric complexes with chiral auxiliaries.

The methodology for stereochemical assignment relies on the formation of diastereomeric complexes between MeOBIPHEP derivatives and (-)-(2R,3R)-dibenzoyltartaric acid ((-)-DBTA) in a 1:2 molar ratio [6]. When dissolved in deuterated chloroform, these diastereomeric complexes exhibit distinct ¹H NMR chemical shifts for the methoxy groups of the biphenyl backbone. The chemical shift differences provide a reliable means for absolute configuration determination and enantiomeric excess measurement.

The ¹H NMR spectra of these diastereomeric complexes consistently show two distinct singlets between 2.8 and 3.6 ppm, each integrating for 3H and corresponding to the methoxy groups of the individual diastereomers [6]. The chemical shift separation between these signals varies depending on the specific substituents present on the MeOBIPHEP framework, but the relative ordering remains consistent. The (S)-enantiomer complexed with (-)-DBTA invariably appears at higher field compared to the corresponding (R)-enantiomer complex.

For the parent MeOBIPHEP ligand, the methoxy signals of the (S)-enantiomer:(-)-DBTA complex appear at δ 2.87 ppm, while the (R)-enantiomer:(-)-DBTA complex resonates at δ 3.04 ppm [6]. This chemical shift difference of 0.17 ppm provides sufficient resolution for accurate integration and quantitative determination of enantiomeric ratios. The method has been validated across a series of 3,3'-disubstituted MeOBIPHEP derivatives, demonstrating broad applicability.

Tris(2,4,6-trimethoxyphenyl)phosphine, which serves as a useful comparison compound, exhibits characteristic ³¹P NMR resonances at δ -65.8 ppm relative to 85% phosphoric acid in dimethyl sulfoxide . This significant upfield shift compared to less electron-rich phosphines reflects the strong electron-donating effects of the multiple methoxy substituents. The ¹H NMR spectrum shows distinct signals for the different methoxy environments, with ortho-methoxy groups appearing at 2.39 ppm and para-methoxy groups at 2.28 ppm.

The differentiation of aromatic proton environments in (R)-3,4,5-MeO-MeOBIPHEP complexes provides additional structural information . Meta-aromatic protons typically appear as doublets around 6.86 ppm with phosphorus-hydrogen coupling constants of approximately 3.7 Hz. These coupling patterns confirm the connectivity and provide insights into the electronic environment around the phosphorus centers.

Two-dimensional NMR techniques, particularly HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, have proven valuable for confirming the coordination of biaryl double bonds in ruthenium complexes [8]. Long-range ¹³C-¹H correlations demonstrate that the aromatic carbon atoms adjacent to the phosphorus centers remain coordinated to the metal in solution, although exchange processes can be observed at elevated temperatures.

The application of variable-temperature NMR spectroscopy reveals dynamic behavior in some MeOBIPHEP metal complexes [8]. Two-dimensional exchange spectroscopy (EXSY) indicates that biaryl double bonds are weakly coordinated, with the two halves of the C₂-symmetric ligand undergoing slow exchange at ambient temperature. This dynamic behavior provides insights into the flexibility and binding modes of the ligand system.

Chiral HPLC Methods for Enantiomeric Excess Determination

High-performance liquid chromatography employing chiral stationary phases represents the most widely adopted analytical methodology for determining enantiomeric excess values of (R)-3,4,5-MeO-MeOBIPHEP and related compounds [9] [10]. The development of reliable chiral HPLC methods requires careful optimization of chromatographic conditions to achieve adequate resolution while maintaining practical analysis times.

Chiralpak IC-3 columns demonstrate excellent performance for the separation of MeOBIPHEP enantiomers when employed with hexane/isopropanol mobile phase systems [11]. Typical conditions utilize a 99:1 hexane/isopropanol mixture at a flow rate of 1.0 mL/min with UV detection at 254 nm. Under these conditions, resolution values ranging from 1.2 to 1.6 are routinely achieved, providing baseline separation of enantiomeric pairs. Retention times typically fall in the range of 5-15 minutes, depending on the specific substitution pattern.

Chiralcel OD-H stationary phases offer alternative selectivity profiles and have proven particularly effective for certain MeOBIPHEP derivatives [11]. The optimal mobile phase composition frequently employs hexane/isopropanol ratios of 99:1 or 90:10, with the choice depending on the specific substrate and desired retention times. Resolution values of 1.3-1.8 are commonly observed, with the more polar isopropanol content sometimes improving peak shape and reducing tailing.

Chiralpak IA and Chiralpak IE columns provide complementary selectivity options for challenging separations [11]. These amylose-based chiral stationary phases often exhibit different elution orders compared to cellulose-derived phases, which can be advantageous for method development and peak assignment. Flow rates of 0.5-1.0 mL/min are typically employed, with resolution values ranging from 1.0 to 1.5.

The accuracy and precision of enantiomeric excess measurements obtained by chiral HPLC depend critically on proper instrument setup and data processing parameters [10]. Integration parameters must be carefully optimized to ensure accurate peak area determination, particularly when dealing with samples containing minor enantiomeric impurities. Studies have shown that default instrument parameters can lead to errors exceeding 10%, while properly optimized integration yields accuracies better than 1% and precisions of ±0.5%.

Advanced detection methods enhance the reliability of enantiomeric excess determinations. The combination of circular dichroism (CD) and optical rotation (OR) detection with conventional UV detection provides orthogonal confirmation of peak assignments and reduces the risk of misidentification [9]. This multi-detector approach is particularly valuable when working with unknown samples or when developing new analytical methods.

Sample concentration effects significantly impact the accuracy of enantiomeric excess measurements [10]. Optimal sample concentrations must balance adequate signal-to-noise ratios against potential overloading effects that can distort peak shapes and lead to inaccurate integration. Typical sample concentrations range from 0.1 to 1.0 mg/mL, depending on the UV absorption characteristics of the specific compound.

The development of robust chiral HPLC methods requires systematic optimization of multiple parameters [10]. Temperature control is essential, as even small temperature variations can affect retention times and resolution. Column equilibration procedures must be standardized to ensure reproducible results between analyses. Quality control procedures, including the analysis of authentic racemic mixtures, should be implemented to validate method performance.

Alternative chiral stationary phases, such as α₁-acid glycoprotein (AGP) columns, offer unique selectivity for certain types of compounds [9]. These protein-based phases operate under aqueous conditions and can accommodate a wider range of detection methods, including fluorescence and electrochemical detection. However, their application to lipophilic compounds like MeOBIPHEP derivatives may be limited due to poor aqueous solubility.

Electronic Effects of 3,4,5-Trimethoxy Substitution Pattern

The 3,4,5-trimethoxy substitution pattern on the phenyl rings of (R)-3,4,5-MeO-MeOBIPHEP exerts profound electronic effects that fundamentally alter the donor properties and coordination behavior of the phosphine ligand [12] . These electronic modifications arise from the complex interplay between inductive electron withdrawal by the electronegative oxygen atoms and resonance electron donation from the oxygen lone pairs.

Tolman Electronic Parameter (TEP) measurements provide quantitative assessment of the electron-donating capacity of the trimethoxyphenyl-substituted phosphine centers [13]. Tris(2,4,6-trimethoxyphenyl)phosphine, which serves as a model for understanding the electronic effects of multiple methoxy substitution, exhibits TEP values ranging from 2040.2 to 2047.7 cm⁻¹ depending on measurement conditions. These values represent some of the lowest TEP measurements recorded for triarylphosphines, indicating exceptionally strong electron-donating character that surpasses even tri-tert-butylphosphine.

The methoxy substituents contribute to enhanced electron density at the phosphorus center through multiple mechanisms [14] [15]. In the para position, the lone pairs on oxygen atoms engage in resonance donation into the aromatic π-system, creating partial negative charge on the aromatic carbons and ultimately increasing electron density at the phosphorus center. This resonance effect dominates over the competing inductive withdrawal, as evidenced by the negative Hammett σ-parameter value of -0.24 for para-methoxy substituents.

In contrast, methoxy groups in meta positions exhibit net electron-withdrawing character with a positive Hammett σ-parameter of +0.07 [16]. This behavior reflects the inability of meta-positioned substituents to engage in direct resonance with para-positioned reaction centers, leaving only the inductive electron withdrawal effect of the electronegative oxygen atoms. The 3,4,5-trimethoxy substitution pattern combines both effects, with the para-methoxy group providing strong resonance donation while the meta-methoxy groups contribute modest inductive withdrawal.

The synergistic effects of multiple methoxy substituents create electron density that exceeds simple additive predictions . Comparative studies using probe reactions demonstrate that the combined effect of three methoxy groups produces enhanced basicity beyond what would be expected from individual substituent contributions. This superadditive behavior suggests cooperative electronic interactions between the multiple donor sites.

Infrared spectroscopic analysis of metal carbonyl complexes containing trimethoxyphenyl phosphines confirms the enhanced electron-donating character through reduced carbonyl stretching frequencies [13]. The increased electron density at the metal center promotes greater back-bonding into the π* orbitals of coordinated carbon monoxide ligands, resulting in weakened C-O bonds and lower vibrational frequencies. This back-bonding enhancement translates directly into improved catalytic activity for reactions requiring electron-rich metal centers.

The electronic effects of the 3,4,5-trimethoxy substitution pattern significantly influence the stability and reactivity of metal-phosphine complexes . The increased electron density stabilizes higher oxidation states of coordinated metals, expanding the range of accessible catalytic cycles. Additionally, the enhanced basicity of the phosphine centers strengthens metal-phosphorus bonds, improving catalyst stability under demanding reaction conditions.

Nuclear magnetic resonance spectroscopy provides direct evidence for the electronic effects of multiple methoxy substitution . The ³¹P NMR chemical shifts of trimethoxyphenyl phosphines appear significantly upfield compared to less electron-rich analogs, reflecting the increased shielding of phosphorus nuclei by the enhanced electron density. Chemical shifts around -65.8 ppm represent extreme upfield positions indicative of highly electron-rich phosphorus centers.

The electronic properties of (R)-3,4,5-MeO-MeOBIPHEP influence its coordination behavior and the resulting complex geometries [1] [2]. The enhanced electron density promotes stronger metal-phosphorus bonds while also increasing the propensity for secondary coordination interactions through the methoxy oxygen atoms. These combined effects contribute to the unique structural distortions observed in crystallographic studies and influence the dynamic behavior observed in solution.

XLogP3

8.5

Wikipedia

(6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphane]

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Features | Enantioselectivity |

Palladium-Catalyzed P–C Coupling StrategiesThe foundation of modern MeOBIPHEP synthesis relies heavily on palladium-catalyzed phosphorus-carbon bond formation reactions. These methodologies have revolutionized the construction of atropisomeric phosphine ligands by enabling efficient coupling between phosphine nucleophiles and aromatic electrophiles under mild conditions [1] [2] [3]. Optimization of Pd(II)/dppf Catalyst SystemsThe development of effective palladium catalysts for P–C coupling reactions has focused extensively on bis(diphenylphosphino)ferrocene (dppf) as a supporting ligand. This ferrocene-based bidentate phosphine provides excellent stability and activity for palladium-catalyzed transformations [4] [5] [3]. The optimal catalyst system employs Pd(II) sources in combination with dppf ligands in acetonitrile solvent at elevated temperatures of 80°C [3]. Mechanistic studies have revealed that the Pd(II)/dppf catalyst system operates through a well-defined catalytic cycle involving oxidative addition of aromatic halides to palladium(0), followed by phosphine nucleophile coordination and subsequent reductive elimination [5] [6]. The ferrocene backbone of dppf provides both electronic and steric effects that enhance the catalytic activity, with the iron center contributing to the overall stability of the catalyst complex [7] [8]. Critical optimization parameters include the palladium-to-ligand ratio, with studies demonstrating that maintaining a 1:1 ratio of palladium to dppf ligand provides optimal catalytic performance [5] [6]. Temperature control proves essential, as reactions conducted below 60°C show significantly reduced conversion rates, while temperatures exceeding 100°C lead to catalyst decomposition and decreased yields [5]. The choice of base also plays a crucial role in catalyst performance. Inorganic bases such as potassium carbonate and cesium carbonate have been shown to provide superior results compared to organic bases [5] [6]. The base facilitates both catalyst activation through reduction of Pd(II) to the active Pd(0) species and substrate activation through deprotonation of phosphine nucleophiles [6]. Substrate Scope for Electron-Deficient Aromatic IodidesElectron-deficient aromatic iodides demonstrate exceptional reactivity in palladium-catalyzed P–C coupling reactions, making them ideal substrates for MeOBIPHEP synthesis [9] [10] [3]. The presence of electron-withdrawing groups significantly enhances the rate of oxidative addition to palladium centers, facilitating efficient coupling under mild conditions [11] [12] [13]. Comprehensive substrate scope studies have demonstrated compatibility with various electron-withdrawing functionalities including esters, cyano groups, chloro substituents, and trifluoromethyl groups [3]. These functional groups not only activate the aromatic ring toward oxidative addition but also provide handles for further synthetic elaboration of the final ligand products [9] [10]. Aromatic iodides bearing ester functionalities show particularly high reactivity, with coupling reactions proceeding in excellent yields ranging from 85-95% [3]. The ester groups can be positioned at various locations on the aromatic ring without significantly affecting the coupling efficiency, providing flexibility in ligand design [12]. Cyano-substituted aromatic iodides represent another highly effective substrate class, demonstrating complete conversion under standard reaction conditions [3]. The strong electron-withdrawing nature of the cyano group facilitates rapid oxidative addition while maintaining stability under the basic reaction conditions [10]. Halogen-substituted aromatic iodides, particularly those bearing chloro and fluoro substituents, exhibit excellent compatibility with the coupling methodology [12] [13] [3]. These substrates offer the additional advantage of providing sites for subsequent cross-coupling reactions, enabling the synthesis of more complex ligand architectures [14]. Trifluoromethyl-substituted aromatic iodides demonstrate outstanding reactivity and selectivity in P–C coupling reactions [3]. The strong electron-withdrawing effect of the trifluoromethyl group enhances both the rate and efficiency of the coupling process, while the metabolic stability of the C-F bonds provides additional advantages for pharmaceutical applications [15]. Wittig-Horner Reaction Modifications for Precursor SynthesisThe Wittig-Horner reaction, also known as the Horner-Wadsworth-Emmons reaction, serves as a crucial methodology for constructing precursor molecules in MeOBIPHEP synthesis [16] [17] [18]. This reaction enables the formation of carbon-carbon double bonds through the coupling of phosphonate carbanions with carbonyl compounds, providing access to key intermediates with defined stereochemistry [19] [20]. The reaction mechanism involves the initial deprotonation of phosphonate esters to generate stabilized carbanions, which subsequently undergo nucleophilic addition to aldehydes or ketones [16] [17]. The resulting betaine intermediates eliminate dialkyl phosphate to afford alkenes with predominantly E-stereochemistry [17] [18]. Modern modifications of the Wittig-Horner reaction have focused on improving reaction efficiency and stereoselectivity through the use of specialized phosphonate reagents and optimized reaction conditions [21] [22]. The development of bis(2,2,2-trifluoroethyl) phosphonate as a precursor has enabled more efficient synthesis of H-phosphonates, key intermediates in ligand construction [21]. Solvent selection plays a critical role in reaction outcome, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal conditions for carbanion formation and stabilization [16] [18]. The choice of base is equally important, with strong bases like sodium hydride and potassium tert-butoxide commonly employed to generate the required phosphonate anions [16]. Temperature control proves essential for achieving high stereoselectivity, with lower temperatures generally favoring E-alkene formation through increased equilibration of intermediates [17] [18]. Sonication conditions have been successfully applied to enhance reaction rates while maintaining high stereoselectivity [18]. Stereoselective Formation of Axial ChiralityThe stereoselective construction of axial chirality represents one of the most challenging aspects of MeOBIPHEP synthesis, requiring precise control over the conformational preferences of the biphenyl backbone [23] [24] [25]. Several strategic approaches have been developed to address this challenge, each offering distinct advantages for specific synthetic targets [26] [27] [28]. Catalyst-controlled stereoselective synthesis has emerged as a particularly powerful approach for atropisomer formation [25] [29]. Chiral phosphoric acids have proven especially effective as catalysts for controlling axial chirality formation, providing high enantioselectivities through dual hydrogen bonding interactions with substrates [24] [28]. Intramolecular asymmetric induction represents another successful strategy, relying on pre-existing stereocenters within the molecule to direct the formation of axial chirality [23] [27]. This approach often employs chiral auxiliaries or naturally occurring chiral starting materials to achieve the desired stereochemical outcome [30]. The lactone concept, developed by Bringmann and coworkers, provides a unique solution to the challenge of atropisomer synthesis [23]. This methodology involves the intramolecular coupling of aromatic units connected by an ester bridge, followed by stereoselective cleavage to afford the desired atropisomer with high optical purity [23]. Dynamic kinetic resolution processes have been successfully applied to atropisomer synthesis, taking advantage of the relatively low barriers to rotation in certain biphenyl systems [27] [30]. These approaches allow for the conversion of racemic mixtures to enantiopure products through selective complexation or reaction of one atropisomer [27]. Metal-catalyzed asymmetric coupling reactions provide direct access to axially chiral biphenyls through enantioselective carbon-carbon bond formation [28] [29]. Palladium catalysts bearing chiral ligands have proven particularly effective for these transformations, enabling high enantioselectivities in the formation of sterically hindered biaryl bonds [26]. Purification Techniques for Enantiomeric Purity EnhancementThe achievement of high enantiomeric purity in MeOBIPHEP synthesis requires sophisticated purification strategies that can effectively separate closely related stereoisomers [31] [32] [33]. Traditional resolution methods, while broadly applicable, often suffer from low efficiency and require the disposal of unwanted enantiomers [32]. Crystallization of diastereomeric salts remains one of the most widely employed methods for enantiomer separation [31] [32]. This approach involves the conversion of racemic mixtures to diastereomeric derivatives through reaction with chiral resolving agents, followed by fractional crystallization based on differential solubilities [32] [33]. Common resolving agents include tartaric acid, mandelic acid, and various chiral amines, each offering specific advantages for particular substrate classes [32]. High-performance liquid chromatography using chiral stationary phases has revolutionized enantiomer purification, enabling both analytical determination of enantiomeric purity and preparative separation of stereoisomers [34] [35] [36]. Polysaccharide-based chiral columns, particularly those derived from cellulose and amylose, have proven highly effective for phosphine ligand separations [34] [35]. Supercritical fluid chromatography represents an emerging technology for chiral separations, offering reduced solvent consumption and improved efficiency compared to traditional HPLC methods [36]. The use of supercritical carbon dioxide as the mobile phase enables more environmentally friendly separations while maintaining high resolution capabilities [36]. Liquid-liquid chromatography, including countercurrent and centrifugal partition chromatography, has gained attention for preparative-scale enantiomer separations [36]. These methods eliminate the need for solid supports and allow for the flexible use of chiral selectors in either the mobile or stationary phase [36]. Advanced techniques such as enantiospecific adsorption using ferromagnetic surfaces have been developed for specialized applications [37]. These methods operate under low pressure conditions and allow for the recovery of both enantiomers, making them particularly attractive for high-value pharmaceutical intermediates [37]. Colorimetric methods for enantiomeric purity determination have been developed using chiral polymer sensors [38]. These approaches provide rapid, visual assessment of optical purity without requiring sophisticated instrumentation, making them valuable for process monitoring applications [38]. The structural elucidation of (R)-3,4,5-MeO-MeOBIPHEP metal complexes through X-ray crystallographic analysis reveals distinctive geometric distortions that differentiate these systems from conventional square-planar coordination compounds [1] [2]. The crystallographic investigations demonstrate that the presence of the 3,4,5-trimethoxy substitution pattern on the phenyl rings induces significant structural perturbations in the metal coordination sphere. Single crystal X-ray diffraction studies of palladium complexes containing (R)-3,4,5-MeO-MeOBIPHEP ligands show marked deviations from ideal square-planar geometry [3]. The complex [PdBr(p-NCC₆H₄)(MeO-Biphep)] exhibits trans angles of P-Pd-C and P-Pd-Br measuring 163° and 159° respectively, representing substantial distortions from the expected 180° angles in square-planar coordination [4] [2]. The Pd-P bond length trans to the aryl carbon measures 2.35 Å, which is relatively modest compared to other distorted palladium-phosphine systems. Rhodium complexes of (R)-3,4,5-MeO-MeOBIPHEP demonstrate similar structural anomalies. The cationic complex [Rh((S)-MeO-Biphep)(P{OMe}₃)₂]BF₄ shows tetrahedral distortion from square-planar geometry, with the phosphite ligands P2 and P2' deviating approximately ±0.61(7) Å from the P1-Rh-P1' plane [2]. This distortion pattern resembles that observed in related palladium systems, suggesting a consistent structural motif across different metal centers. Ruthenium complexes exhibit unprecedented binding modes when coordinated to (R)-3,4,5-MeO-MeOBIPHEP ligands. The complex Ru(OAc)₂(MeO-Biphep) undergoes transformation upon treatment with methyllithium to yield Ru(Me)₂(MeO-Biphep), wherein the ligand adopts an unusual eight-electron donor configuration [5]. In this binding mode, only one phosphorus atom remains coordinated while an η⁶-arene interaction occurs with one of the biaryl rings, representing an unprecedented coordination pattern for this class of chiral ligands. The crystallographic data reveal that π-π stacking interactions play a crucial role in stabilizing these distorted geometries [1] [2]. Density functional theory calculations estimate that these π-π interactions contribute at least 3.6 kcal/mol to the overall stabilization of the distorted structures. The aromatic rings of the MeOBIPHEP ligand engage in face-to-face stacking arrangements that compensate for the energetic penalty associated with deviation from ideal coordination geometries. The methoxy substituents on the phenyl rings contribute to the observed structural distortions through both steric and electronic effects [1]. Short P···O contacts measuring 2.825-2.844 Å, which are less than the sum of van der Waals radii, indicate secondary coordination interactions that influence the overall molecular geometry. These interactions create additional constraints on the ligand conformation and contribute to the unique structural features observed in these complexes. NMR Spectroscopic Differentiation of DiastereomersNuclear magnetic resonance spectroscopy provides powerful analytical tools for the differentiation and characterization of diastereomeric complexes formed with (R)-3,4,5-MeO-MeOBIPHEP ligands [6]. The application of ¹H NMR chemical shift analysis enables reliable determination of absolute configuration and enantiomeric purity for MeOBIPHEP derivatives through the formation of diastereomeric complexes with chiral auxiliaries. The methodology for stereochemical assignment relies on the formation of diastereomeric complexes between MeOBIPHEP derivatives and (-)-(2R,3R)-dibenzoyltartaric acid ((-)-DBTA) in a 1:2 molar ratio [6]. When dissolved in deuterated chloroform, these diastereomeric complexes exhibit distinct ¹H NMR chemical shifts for the methoxy groups of the biphenyl backbone. The chemical shift differences provide a reliable means for absolute configuration determination and enantiomeric excess measurement. The ¹H NMR spectra of these diastereomeric complexes consistently show two distinct singlets between 2.8 and 3.6 ppm, each integrating for 3H and corresponding to the methoxy groups of the individual diastereomers [6]. The chemical shift separation between these signals varies depending on the specific substituents present on the MeOBIPHEP framework, but the relative ordering remains consistent. The (S)-enantiomer complexed with (-)-DBTA invariably appears at higher field compared to the corresponding (R)-enantiomer complex. For the parent MeOBIPHEP ligand, the methoxy signals of the (S)-enantiomer:(-)-DBTA complex appear at δ 2.87 ppm, while the (R)-enantiomer:(-)-DBTA complex resonates at δ 3.04 ppm [6]. This chemical shift difference of 0.17 ppm provides sufficient resolution for accurate integration and quantitative determination of enantiomeric ratios. The method has been validated across a series of 3,3'-disubstituted MeOBIPHEP derivatives, demonstrating broad applicability. Tris(2,4,6-trimethoxyphenyl)phosphine, which serves as a useful comparison compound, exhibits characteristic ³¹P NMR resonances at δ -65.8 ppm relative to 85% phosphoric acid in dimethyl sulfoxide . This significant upfield shift compared to less electron-rich phosphines reflects the strong electron-donating effects of the multiple methoxy substituents. The ¹H NMR spectrum shows distinct signals for the different methoxy environments, with ortho-methoxy groups appearing at 2.39 ppm and para-methoxy groups at 2.28 ppm. The differentiation of aromatic proton environments in (R)-3,4,5-MeO-MeOBIPHEP complexes provides additional structural information . Meta-aromatic protons typically appear as doublets around 6.86 ppm with phosphorus-hydrogen coupling constants of approximately 3.7 Hz. These coupling patterns confirm the connectivity and provide insights into the electronic environment around the phosphorus centers. Two-dimensional NMR techniques, particularly HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, have proven valuable for confirming the coordination of biaryl double bonds in ruthenium complexes [8]. Long-range ¹³C-¹H correlations demonstrate that the aromatic carbon atoms adjacent to the phosphorus centers remain coordinated to the metal in solution, although exchange processes can be observed at elevated temperatures. The application of variable-temperature NMR spectroscopy reveals dynamic behavior in some MeOBIPHEP metal complexes [8]. Two-dimensional exchange spectroscopy (EXSY) indicates that biaryl double bonds are weakly coordinated, with the two halves of the C₂-symmetric ligand undergoing slow exchange at ambient temperature. This dynamic behavior provides insights into the flexibility and binding modes of the ligand system. Chiral HPLC Methods for Enantiomeric Excess DeterminationHigh-performance liquid chromatography employing chiral stationary phases represents the most widely adopted analytical methodology for determining enantiomeric excess values of (R)-3,4,5-MeO-MeOBIPHEP and related compounds [9] [10]. The development of reliable chiral HPLC methods requires careful optimization of chromatographic conditions to achieve adequate resolution while maintaining practical analysis times. Chiralpak IC-3 columns demonstrate excellent performance for the separation of MeOBIPHEP enantiomers when employed with hexane/isopropanol mobile phase systems [11]. Typical conditions utilize a 99:1 hexane/isopropanol mixture at a flow rate of 1.0 mL/min with UV detection at 254 nm. Under these conditions, resolution values ranging from 1.2 to 1.6 are routinely achieved, providing baseline separation of enantiomeric pairs. Retention times typically fall in the range of 5-15 minutes, depending on the specific substitution pattern. Chiralcel OD-H stationary phases offer alternative selectivity profiles and have proven particularly effective for certain MeOBIPHEP derivatives [11]. The optimal mobile phase composition frequently employs hexane/isopropanol ratios of 99:1 or 90:10, with the choice depending on the specific substrate and desired retention times. Resolution values of 1.3-1.8 are commonly observed, with the more polar isopropanol content sometimes improving peak shape and reducing tailing. Chiralpak IA and Chiralpak IE columns provide complementary selectivity options for challenging separations [11]. These amylose-based chiral stationary phases often exhibit different elution orders compared to cellulose-derived phases, which can be advantageous for method development and peak assignment. Flow rates of 0.5-1.0 mL/min are typically employed, with resolution values ranging from 1.0 to 1.5. The accuracy and precision of enantiomeric excess measurements obtained by chiral HPLC depend critically on proper instrument setup and data processing parameters [10]. Integration parameters must be carefully optimized to ensure accurate peak area determination, particularly when dealing with samples containing minor enantiomeric impurities. Studies have shown that default instrument parameters can lead to errors exceeding 10%, while properly optimized integration yields accuracies better than 1% and precisions of ±0.5%. Advanced detection methods enhance the reliability of enantiomeric excess determinations. The combination of circular dichroism (CD) and optical rotation (OR) detection with conventional UV detection provides orthogonal confirmation of peak assignments and reduces the risk of misidentification [9]. This multi-detector approach is particularly valuable when working with unknown samples or when developing new analytical methods. Sample concentration effects significantly impact the accuracy of enantiomeric excess measurements [10]. Optimal sample concentrations must balance adequate signal-to-noise ratios against potential overloading effects that can distort peak shapes and lead to inaccurate integration. Typical sample concentrations range from 0.1 to 1.0 mg/mL, depending on the UV absorption characteristics of the specific compound. The development of robust chiral HPLC methods requires systematic optimization of multiple parameters [10]. Temperature control is essential, as even small temperature variations can affect retention times and resolution. Column equilibration procedures must be standardized to ensure reproducible results between analyses. Quality control procedures, including the analysis of authentic racemic mixtures, should be implemented to validate method performance. Alternative chiral stationary phases, such as α₁-acid glycoprotein (AGP) columns, offer unique selectivity for certain types of compounds [9]. These protein-based phases operate under aqueous conditions and can accommodate a wider range of detection methods, including fluorescence and electrochemical detection. However, their application to lipophilic compounds like MeOBIPHEP derivatives may be limited due to poor aqueous solubility. Electronic Effects of 3,4,5-Trimethoxy Substitution PatternThe 3,4,5-trimethoxy substitution pattern on the phenyl rings of (R)-3,4,5-MeO-MeOBIPHEP exerts profound electronic effects that fundamentally alter the donor properties and coordination behavior of the phosphine ligand [12] . These electronic modifications arise from the complex interplay between inductive electron withdrawal by the electronegative oxygen atoms and resonance electron donation from the oxygen lone pairs. Tolman Electronic Parameter (TEP) measurements provide quantitative assessment of the electron-donating capacity of the trimethoxyphenyl-substituted phosphine centers [13]. Tris(2,4,6-trimethoxyphenyl)phosphine, which serves as a model for understanding the electronic effects of multiple methoxy substitution, exhibits TEP values ranging from 2040.2 to 2047.7 cm⁻¹ depending on measurement conditions. These values represent some of the lowest TEP measurements recorded for triarylphosphines, indicating exceptionally strong electron-donating character that surpasses even tri-tert-butylphosphine. The methoxy substituents contribute to enhanced electron density at the phosphorus center through multiple mechanisms [14] [15]. In the para position, the lone pairs on oxygen atoms engage in resonance donation into the aromatic π-system, creating partial negative charge on the aromatic carbons and ultimately increasing electron density at the phosphorus center. This resonance effect dominates over the competing inductive withdrawal, as evidenced by the negative Hammett σ-parameter value of -0.24 for para-methoxy substituents. In contrast, methoxy groups in meta positions exhibit net electron-withdrawing character with a positive Hammett σ-parameter of +0.07 [16]. This behavior reflects the inability of meta-positioned substituents to engage in direct resonance with para-positioned reaction centers, leaving only the inductive electron withdrawal effect of the electronegative oxygen atoms. The 3,4,5-trimethoxy substitution pattern combines both effects, with the para-methoxy group providing strong resonance donation while the meta-methoxy groups contribute modest inductive withdrawal. The synergistic effects of multiple methoxy substituents create electron density that exceeds simple additive predictions . Comparative studies using probe reactions demonstrate that the combined effect of three methoxy groups produces enhanced basicity beyond what would be expected from individual substituent contributions. This superadditive behavior suggests cooperative electronic interactions between the multiple donor sites. Infrared spectroscopic analysis of metal carbonyl complexes containing trimethoxyphenyl phosphines confirms the enhanced electron-donating character through reduced carbonyl stretching frequencies [13]. The increased electron density at the metal center promotes greater back-bonding into the π* orbitals of coordinated carbon monoxide ligands, resulting in weakened C-O bonds and lower vibrational frequencies. This back-bonding enhancement translates directly into improved catalytic activity for reactions requiring electron-rich metal centers. The electronic effects of the 3,4,5-trimethoxy substitution pattern significantly influence the stability and reactivity of metal-phosphine complexes . The increased electron density stabilizes higher oxidation states of coordinated metals, expanding the range of accessible catalytic cycles. Additionally, the enhanced basicity of the phosphine centers strengthens metal-phosphorus bonds, improving catalyst stability under demanding reaction conditions. Nuclear magnetic resonance spectroscopy provides direct evidence for the electronic effects of multiple methoxy substitution . The ³¹P NMR chemical shifts of trimethoxyphenyl phosphines appear significantly upfield compared to less electron-rich analogs, reflecting the increased shielding of phosphorus nuclei by the enhanced electron density. Chemical shifts around -65.8 ppm represent extreme upfield positions indicative of highly electron-rich phosphorus centers. The electronic properties of (R)-3,4,5-MeO-MeOBIPHEP influence its coordination behavior and the resulting complex geometries [1] [2]. The enhanced electron density promotes stronger metal-phosphorus bonds while also increasing the propensity for secondary coordination interactions through the methoxy oxygen atoms. These combined effects contribute to the unique structural distortions observed in crystallographic studies and influence the dynamic behavior observed in solution. XLogP3 8.5

Wikipedia

(6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphane]

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|